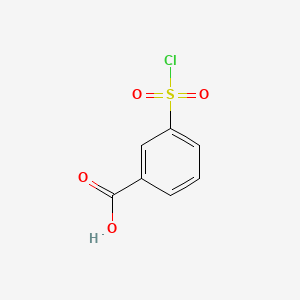

3-(Chlorosulfonyl)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRKXSDOAFUINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063269 | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-64-3 | |

| Record name | 3-(Chlorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4025-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chlorosulfonyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Chlorosulfonyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Chlorosulfonyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RW5YD52LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-(Chlorosulfonyl)benzoic Acid from Benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(chlorosulfonyl)benzoic acid from benzoic acid. This key intermediate is valuable in organic synthesis, particularly for the preparation of sulfonamides and other derivatives used in the development of pharmaceuticals and agrochemicals.[1] This document outlines detailed experimental protocols, summarizes key quantitative data, and presents a visual workflow of the synthesis process.

Introduction

This compound is a bifunctional aromatic compound containing both a carboxylic acid and a chlorosulfonyl group.[1][2] This unique structure allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and materials science. The synthesis from benzoic acid is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation, where chlorosulfonic acid serves as both the solvent and the sulfonating agent. The carboxylic acid group of benzoic acid is a meta-directing deactivator, leading to the preferential formation of the 3-substituted isomer.

Reaction Mechanism and Considerations

The core of the synthesis is the electrophilic attack of the chlorosulfonium ion (ClSO₂⁺) or a related electrophilic sulfur species on the benzene (B151609) ring of benzoic acid. The reaction proceeds as follows:

-

Formation of the Electrophile: Chlorosulfonic acid is a strong acid and can self-ionize to a small extent, but the presence of a protonated benzoic acid facilitates the generation of the potent electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of benzoic acid attacks the electrophilic sulfur atom. Due to the meta-directing nature of the carboxylic acid group, the substitution occurs predominantly at the 3-position.

-

Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the ring, yielding this compound.

Key considerations for this synthesis include temperature control to minimize the formation of byproducts such as sulfones and careful quenching of the reaction mixture due to the high reactivity of excess chlorosulfonic acid with water.

Experimental Protocols

Two primary protocols for the synthesis of this compound from benzoic acid are detailed below. These protocols are designed to favor the formation of the desired meta-isomer while minimizing byproduct formation.[3]

Protocol 1: Controlled Temperature Synthesis

This protocol emphasizes careful temperature control during the addition of benzoic acid to prevent side reactions.

Materials and Equipment:

-

Benzoic acid

-

Chlorosulfonic acid

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas outlet connected to a scrubber (e.g., with sodium hydroxide (B78521) solution)

-

Ice-water bath

-

Heating mantle

-

Beaker with crushed ice and water

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

pH paper

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, add chlorosulfonic acid (3.0 molar equivalents relative to benzoic acid). Cool the flask in an ice-water bath.[3]

-

Reagent Addition: Slowly add benzoic acid (1.0 molar equivalent) in portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, HPLC).[3]

-

Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A white precipitate will form.[3]

-

Isolation: Continue stirring the precipitate in the ice bath for 15-20 minutes. Collect the solid product by vacuum filtration.[3]

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.[3]

-

Drying: Dry the product under vacuum to obtain crude this compound.

Protocol 2: Elevated Temperature Synthesis

This protocol utilizes a higher reaction temperature for a shorter duration.

Materials and Equipment:

-

Benzoic acid

-

Chlorosulfonic acid

-

Pear-shaped flask

-

Stir bar and magnetic stir plate

-

Heating mantle

-

Beaker with ice brine

-

Vacuum filtration apparatus

Procedure:

-

Setup: Accurately weigh benzoic acid (e.g., 1.22 g, 10 mmol) into a 50 mL pear-shaped flask and slowly add chlorosulfonic acid (e.g., 10 mL).[4]

-

Reaction: Stir the reaction mixture at 100°C for 45 minutes.[4]

-

Quenching: Upon completion, slowly add the reaction solution dropwise to ice brine.[4]

-

Isolation: A solid will precipitate. Collect the solid by vacuum filtration.[4]

-

Washing: Wash the resulting solid with cold water.[4]

-

Drying: Dry the solid under vacuum to obtain this compound.[4]

Purification

The crude product can be purified by recrystallization to remove impurities such as the para-isomer or sulfones.[3]

Procedure:

-

Solvent Selection: A suitable solvent system is a mixture of ethanol (B145695) and water. Other potential solvents include acetic acid or toluene.[3]

-

Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.[3]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[3]

-

Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.[3]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, cool further in an ice bath to maximize crystal formation.[3]

-

Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported syntheses of this compound.

| Parameter | Value | Reference |

| Reactant Molar Ratio | ||

| Benzoic Acid : Chlorosulfonic Acid | 1.0 : 3.0 | [3] |

| Reaction Conditions | ||

| Temperature | 80-90°C (Protocol 1) | [3] |

| 100°C (Protocol 2) | [4] | |

| Time | 2-4 hours (Protocol 1) | [3] |

| 45 minutes (Protocol 2) | [4] | |

| Product Characteristics | ||

| Yield | 82.5% | [3] |

| 88.7% | [4] | |

| Purity | >95% | [5] |

| >96.0% | ||

| Melting Point | 128-130°C | [4] |

| Appearance | White to light beige crystalline powder | [4] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to strict safety protocols when handling corrosive reagents like chlorosulfonic acid and perform the reaction in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Chlorosulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-(Chlorosulfonyl)benzoic acid (CAS No. 4025-64-3). This bifunctional aromatic compound, featuring both a carboxylic acid and a highly reactive chlorosulfonyl group, is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its physical and chemical characteristics, provides insights into its reactivity, and outlines experimental protocols for its key transformations.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its bifunctional nature, possessing both a carboxylic acid and a chlorosulfonyl group, dictates its chemical behavior and solubility. It is soluble in polar solvents such as water and alcohols.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₄S | [3] |

| Molecular Weight | 220.63 g/mol | [4][5] |

| Appearance | White to light beige crystalline powder | [1] |

| Melting Point | 128-130 °C (lit.) | [3][4] |

| Boiling Point (Predicted) | 402.5 ± 28.0 °C | [3] |

| pKa (Predicted) | 3.00 ± 0.10 | [3] |

| Solubility | Soluble in methanol (B129727) | [3] |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | Aromatic protons typically appear as multiplets in the downfield region. The carboxylic acid proton is a broad singlet. | [2][6] |

| ¹³C NMR | Aromatic carbons and the carboxyl carbon exhibit characteristic chemical shifts. | [2][6] |

| FT-IR | Characteristic peaks for O-H (carboxylic acid), C=O (carboxyl), and S=O (sulfonyl chloride) stretches. | [7][8][9] |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. | [5] |

| Mass Spectrometry (ESI-MS/MS) | In negative ion mode, fragment ions at m/z 200.99 ([C₇H₅O₅S]⁻) and m/z 155.98 ([C₆H₄O₃S]⁻) are observed. | [1] |

Reactivity and Key Transformations

The reactivity of this compound is dominated by its two functional groups: the highly electrophilic chlorosulfonyl group and the carboxylic acid group. This dual reactivity allows for a wide range of chemical modifications, making it a valuable building block in organic synthesis.

Reactions of the Chlorosulfonyl Group: Sulfonamide Formation

The chlorosulfonyl group is highly susceptible to nucleophilic attack, most notably by amines, to form sulfonamides. This reaction is fundamental in the synthesis of a vast array of biologically active molecules.

Reactions of the Carboxylic Acid Group: Esterification

The carboxylic acid moiety can undergo standard transformations, such as Fischer esterification in the presence of an alcohol and an acid catalyst, to yield the corresponding ester.

Reduction of Functional Groups

Both the carboxylic acid and the chlorosulfonyl groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). The carboxylic acid is typically reduced to a primary alcohol.[10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from established procedures for analogous compounds.

Synthesis of 3-(Aminosulfonyl)benzoic Acid Derivatives (Amidation)

This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Procedure:

-

In a round-bottom flask, dissolve the amine (1.2 equivalents) in a suitable solvent such as THF or dichloromethane.

-

Add a base, for example, triethylamine (B128534) or pyridine (B92270) (1.5 equivalents), to the solution and stir.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired sulfonamide.

Synthesis of Methyl 3-(Chlorosulfonyl)benzoate (Fischer Esterification)

This protocol describes the esterification of the carboxylic acid group of this compound using methanol.

Procedure:

-

In a dry round-bottom flask, suspend this compound (1.0 equivalent) in an excess of methanol (10-20 equivalents), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude ester by column chromatography on silica gel.

Reduction of this compound with LiAlH₄

This protocol details the reduction of the carboxylic acid group to a primary alcohol. Note that the chlorosulfonyl group may also be reduced under these conditions.

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired alcohol.

Visualizations

Logical Relationship of Functional Group Reactivity

Caption: Reactivity pathways of this compound.

Experimental Workflow for Sulfonamide Synthesis

Caption: Experimental workflow for sulfonamide synthesis.

Experimental Workflow for Fischer Esterification

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. This compound | 4025-64-3 [chemicalbook.com]

- 4. 3-(氯磺酰基)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. m-(Chlorosulfonyl)benzoic acid [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. orgosolver.com [orgosolver.com]

An In-Depth Technical Guide to 3-(Chlorosulfonyl)benzoic Acid (CAS 4025-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chlorosulfonyl)benzoic acid, with the CAS Registry Number 4025-64-3, is a bifunctional aromatic organic compound.[1][2][3] Its structure is characterized by a benzoic acid core with a chlorosulfonyl group (-SO2Cl) at the meta-position relative to the carboxylic acid (-COOH).[1] This unique arrangement of a highly reactive sulfonyl chloride and a versatile carboxylic acid on a benzene (B151609) ring makes it a valuable intermediate in organic synthesis.[1][4] It serves as a critical building block for the synthesis of a variety of compounds, particularly sulfonamide derivatives, which are a cornerstone of many pharmaceutical and agrochemical products.[1][4] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its key applications.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Identification Data

| Property | Value | Source(s) |

| CAS Number | 4025-64-3 | [2][5][6] |

| Molecular Formula | C₇H₅ClO₄S | [1][5][6] |

| Molecular Weight | 220.63 g/mol | [2][5][7] |

| IUPAC Name | This compound | [2] |

| Synonyms | m-(Chlorosulfonyl)benzoic acid, 3-Carboxybenzenesulfonyl chloride, 3-Carboxyphenylsulfonyl chloride | [2][3][5] |

| InChI | InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | [1][5][8] |

| InChIKey | LMRKXSDOAFUINK-UHFFFAOYSA-N | [1][5][8] |

| Canonical SMILES | O=C(O)c1cccc(S(=O)(=O)Cl)c1 | [1][5] |

| Appearance | White to off-white or beige solid, powder, or crystal | [1][9][10] |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Unit | Source(s) |

| Melting Point | 128-130 °C | °C | [7][8] |

| 132.0 to 137.0 °C | °C | [9] | |

| Normal Boiling Point (Joback Method) | 622.48 | K | [5] |

| Density (Predicted) | 1.591 ± 0.06 | g/cm³ | [11] |

| Water Solubility (Crippen Method) | Log10(S) = -1.95 | mol/L | [5] |

| Enthalpy of Fusion (Joback Method) | 28.80 | kJ/mol | [5] |

| Enthalpy of Vaporization (Joback Method) | 80.56 | kJ/mol | [5] |

Table 3: Computational Data

| Property | Value | Source(s) |

| XLogP3 | 1.4 | [2] |

| Topological Polar Surface Area (TPSA) | 71.44 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 2 | [6] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific compound like this compound are often based on standardized methodologies. Below are generalized procedures for key analytical techniques.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure compounds, this range is typically narrow.

-

Solubility Assessment

The solubility provides insights into suitable solvents for reactions and purification.

-

Apparatus: Vials or test tubes, magnetic stirrer, analytical balance.

-

Procedure:

-

A known mass of this compound is added to a specific volume of a solvent (e.g., water, ethanol, dichloromethane) at a constant temperature.

-

The mixture is stirred vigorously for a set period to ensure equilibrium is reached.

-

If the solid dissolves completely, more solute is added incrementally until saturation is achieved.

-

The concentration of the saturated solution is then determined, often gravimetrically after evaporating the solvent, or via spectroscopic methods. The compound is noted to be soluble in polar solvents like water and alcohols.[1]

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology: A dilute solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns of the protons on the aromatic ring and the carboxylic acid proton provide definitive structural information.

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Methodology: A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S=O stretches of the sulfonyl group, and the C-Cl stretch.

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern.

-

Methodology: A sample is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight (220.63 g/mol ).[2][5] Fragmentation patterns can provide further structural clues. One source notes a top peak at m/z 185 in a GC-MS analysis.[2]

-

Reactivity and Synthetic Applications

The technical value of this compound lies in the differential reactivity of its two functional groups.[4] The chlorosulfonyl group is highly electrophilic and readily reacts with nucleophiles, while the carboxylic acid group can undergo its own set of characteristic reactions.[1][4]

This dual functionality makes it an excellent starting material for creating libraries of complex molecules. A primary application is the synthesis of sulfonamides, which is achieved by reacting the sulfonyl chloride with primary or secondary amines. The resulting N-substituted sulfonamides are a common motif in many therapeutic agents.

Workflow: Synthesis of a Sulfonamide Derivative

The following diagram illustrates a typical synthetic workflow starting from this compound.

Caption: Synthetic pathway for derivatizing this compound.

Safety and Handling

This compound is a corrosive and hazardous material that requires careful handling.

-

GHS Classification: It is classified as causing severe skin burns and eye damage (H314).[2][9] It may also be corrosive to metals (H290).[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9] A dust mask (type N95 or equivalent) is also recommended.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][12] Avoid breathing dust.[9][12] Prevent contact with skin, eyes, and clothing.[10] It is moisture-sensitive and may liberate toxic gas upon contact with water.[10][12]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed, corrosion-resistant container.[9][10][12] Store locked up.[9][12]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[10][12] If inhaled, move the person to fresh air.[9][10] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or doctor immediately.[9][10]

Conclusion

This compound is a highly versatile and reactive chemical intermediate. Its physicochemical properties are well-characterized, and its utility in organic synthesis, particularly for creating sulfonamide-based compounds, is significant for the pharmaceutical and agrochemical industries. Due to its corrosive nature, strict adherence to safety protocols during handling and storage is imperative. The data and protocols presented in this guide offer a foundational resource for researchers and developers working with this important building block.

References

- 1. CAS 4025-64-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzoic acid, 3-(chlorosulfonyl)- | C7H5ClO4S | CID 77641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. nbinno.com [nbinno.com]

- 5. chemeo.com [chemeo.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-(氯磺酰基)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 95 4025-64-3 [sigmaaldrich.com]

- 9. This compound | 4025-64-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chembk.com [chembk.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Electrophilicity of 3-(Chlorosulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic nature of 3-(chlorosulfonyl)benzoic acid, a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates the electronic properties governed by the interplay of the electron-withdrawing chlorosulfonyl and carboxylic acid moieties, which dictate its reactivity towards nucleophiles. A thorough understanding of this electrophilicity is paramount for its effective utilization in the synthesis of novel sulfonamide derivatives and other targeted molecules in drug discovery and development. This guide presents quantitative data on the reactivity of related compounds, detailed experimental protocols for its derivatization, and visual representations of its chemical logic and application in synthetic workflows.

Introduction

This compound is a versatile reagent characterized by the presence of two key functional groups on a benzene (B151609) ring: a highly electrophilic sulfonyl chloride and a carboxylic acid.[1] This unique structural arrangement, with the groups in a meta-relationship, allows for selective transformations and the introduction of diverse functionalities, making it a valuable building block in the synthesis of complex organic molecules. The chlorosulfonyl group serves as a potent electrophilic center, readily undergoing nucleophilic substitution reactions, most notably with amines to form stable sulfonamide linkages.[1] Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities. The carboxylic acid group offers an additional site for modification, such as amidation or esterification, further expanding its synthetic utility.[1]

Electronic Properties and Electrophilicity

The electrophilicity of the sulfur atom in the chlorosulfonyl group of this compound is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Furthermore, the carboxylic acid group, also being an electron-withdrawing group, further deactivates the aromatic ring, although its influence on the reactivity of the sulfonyl chloride is less direct due to the meta-positioning.

Quantitative Data

While precise kinetic data for the reaction of this compound with various nucleophiles is not extensively documented in the public domain, the following table presents relevant data from a study on the chloride-chloride exchange reaction of substituted benzenesulfonyl chlorides. This data illustrates the electronic influence of substituents on the electrophilic character of the sulfonyl chloride group.

| Substituent (X) in X-C₆H₄SO₂Cl | Second-Order Rate Constant (k₂ x 10⁴ M⁻¹s⁻¹) at 25°C |

| 4-OCH₃ | 0.133 |

| 4-CH₃ | 0.67 |

| H | 1.33 |

| 4-Cl | 3.72 |

| 3-NO₂ | 6.10 |

Data adapted from a study on the kinetics of the chloride-chloride exchange reaction.

The data clearly shows that electron-withdrawing groups (e.g., -NO₂) increase the rate of nucleophilic substitution, while electron-donating groups (e.g., -OCH₃) decrease it. The carboxylic acid group at the meta position in this compound would be expected to enhance the electrophilicity of the sulfonyl chloride group, leading to a higher reaction rate compared to unsubstituted benzenesulfonyl chloride.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a sulfonamide derivative from this compound and the subsequent hydrolysis of the sulfonyl chloride group.

Synthesis of 3-(Anilinosulfonyl)benzoic Acid

This protocol details the synthesis of a representative N-aryl sulfonamide from this compound and aniline (B41778).

Materials:

-

This compound

-

Aniline

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0°C (ice bath). The addition should be performed dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Hydrolysis of this compound to 3-Sulfobenzoic Acid

This protocol describes the conversion of the sulfonyl chloride to a sulfonic acid.

Materials:

-

This compound (containing residual water is acceptable)

-

Water

-

Toluene (B28343) or Xylene

Procedure:

-

Initial Hydrolysis: In a round-bottom flask, mix 300 g of this compound (assay will vary, adjust moles accordingly) with 100 g of water. Heat the mixture to 100°C for 1 hour.[2]

-

Azeotropic Distillation: Add 500 g of toluene to the mixture. Heat the mixture to reflux and distill off the water azeotropically with toluene.[2] The solvent from the distillate can be separated and returned to the distillation.

-

Isolation: Cool the reaction mixture. The precipitated product, 3-sulfobenzoic acid, can be collected by filtration.[2]

-

Drying: Dry the product at 100°C under reduced pressure.[2]

Visualizations

The following diagrams illustrate the chemical logic of this compound's reactivity and a general workflow for its application in the synthesis and screening of potential enzyme inhibitors.

Caption: Reactivity pathways of this compound.

Caption: Workflow for sulfonamide inhibitor discovery.

Conclusion

This compound is a highly valuable and reactive building block in modern organic and medicinal chemistry. Its pronounced electrophilicity at the sulfonyl sulfur, augmented by the presence of a carboxylic acid group, allows for efficient and selective formation of sulfonamides and other sulfur-containing functionalities. A clear understanding of its electronic properties and reactivity is essential for its strategic application in the design and synthesis of novel therapeutic agents and chemical probes. The provided protocols and workflows serve as a practical guide for researchers leveraging the unique chemical attributes of this versatile compound.

References

An In-depth Technical Guide to 3-(Chlorosulfonyl)benzoic Acid: Molecular Structure, Functional Groups, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-(Chlorosulfonyl)benzoic acid, a versatile bifunctional molecule of significant interest in organic synthesis, medicinal chemistry, and materials science. A detailed analysis of its molecular structure, the chemical properties of its constituent functional groups—the carboxylic acid and the sulfonyl chloride—and its reactivity profile is presented. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound (CAS No. 4025-64-3) is an aromatic organic compound featuring both a carboxylic acid and a chlorosulfonyl functional group attached to a benzene (B151609) ring in a meta-position relative to each other.[1] This unique arrangement of electron-withdrawing groups imparts a high degree of reactivity and synthetic utility, making it a valuable intermediate in the preparation of a wide array of derivatives, including sulfonamides and esters.[1] Its application spans the development of pharmaceuticals, agrochemicals, and specialized polymers. This guide delves into the core chemical and physical characteristics of this compound, providing essential data and protocols for its effective utilization in research and development.

Molecular Structure and Physical Properties

The molecular formula of this compound is C₇H₅ClO₄S, with a molecular weight of approximately 220.63 g/mol .[2] The molecule consists of a central benzene ring substituted with a carboxylic acid group (-COOH) and a chlorosulfonyl group (-SO₂Cl) at the 1 and 3 positions, respectively.

Structural Data

A definitive understanding of the three-dimensional arrangement of atoms and the precise bond lengths and angles is critical for predicting reactivity and designing molecular interactions. While a specific crystallographic information file (CIF) for this compound was not publicly available at the time of this writing, the structural parameters can be inferred from related compounds and computational models.

Physical Properties

This compound is typically a white to off-white or light beige crystalline powder.[3] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₄S | [1] |

| Molecular Weight | 220.63 g/mol | [2] |

| CAS Number | 4025-64-3 | [1] |

| Melting Point | 128-130 °C (lit.) | [4] |

| 132.0 to 137.0 °C | [5] | |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Functional Groups and Reactivity

The chemical behavior of this compound is dictated by the interplay of its two highly reactive functional groups: the carboxylic acid and the chlorosulfonyl group. The presence of both on the same aromatic scaffold allows for selective or sequential reactions, providing a platform for diverse synthetic transformations.

Carboxylic Acid Group

The carboxylic acid group (-COOH) is a classic functional group capable of undergoing a variety of reactions:

-

Deprotonation: As an acid, it readily reacts with bases to form carboxylate salts.

-

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters.

-

Amidation: It can be converted to amides through reaction with amines, often requiring activation to an acid chloride or the use of coupling agents.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The electron-withdrawing nature of the chlorosulfonyl group at the meta position increases the acidity of the carboxylic acid proton compared to benzoic acid itself.

Chlorosulfonyl Group

The chlorosulfonyl group (-SO₂Cl) is a potent electrophile, making it highly susceptible to nucleophilic attack at the sulfur atom. The chloride ion is an excellent leaving group, facilitating a wide range of substitution reactions:

-

Sulfonamide Formation: This is one of the most common reactions of sulfonyl chlorides. They react readily with primary and secondary amines to yield sulfonamides, a critical functional group in many pharmaceutical compounds.

-

Sulfonate Ester Formation: Reaction with alcohols in the presence of a non-nucleophilic base (like pyridine) affords sulfonate esters.

-

Hydrolysis: The chlorosulfonyl group is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.

The reactivity of the chlorosulfonyl group is significantly influenced by the electronic effects of the substituent on the aromatic ring. The meta-positioned carboxylic acid group, being electron-withdrawing, enhances the electrophilicity of the sulfonyl sulfur, thereby increasing its reactivity towards nucleophiles.

Reactivity Profile and Interplay of Functional Groups

The bifunctional nature of this compound allows for strategic manipulation in multi-step syntheses. The relative reactivity of the two groups can often be controlled by the choice of reagents and reaction conditions. For instance, the highly electrophilic sulfonyl chloride will typically react with nucleophiles under milder conditions than those required for the derivatization of the carboxylic acid. This differential reactivity enables selective functionalization of the sulfonyl chloride group while leaving the carboxylic acid intact for subsequent transformations.

Below is a diagram illustrating the key reactive sites and the primary transformations of the functional groups.

Caption: Reactivity pathways of the functional groups in this compound.

Experimental Protocols

Synthesis of this compound from Benzoic Acid

A common laboratory-scale synthesis involves the direct chlorosulfonation of benzoic acid.

Materials:

-

Benzoic acid

-

Chlorosulfonic acid

-

Ice-water bath

-

Reaction flask with a stirrer and a gas outlet

Procedure:

-

In a fume hood, carefully add benzoic acid portion-wise to an excess of stirred chlorosulfonic acid, maintaining the temperature between 20-25 °C using an ice-water bath.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The reaction mixture is then slowly and carefully poured onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Note: This reaction is highly exothermic and evolves hydrogen chloride gas. Appropriate safety precautions must be taken.

Spectroscopic Data

While publicly accessible, fully interpreted spectra are limited, typical spectroscopic features can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

S=O stretch (Sulfonyl Chloride): Two strong bands, typically around 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

-

C-O stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ region.

-

S-Cl stretch: A band in the 500-600 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Characteristic bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7.5-8.5 ppm) due to the electron-withdrawing effects of both substituents. The carboxylic acid proton would be a broad singlet, also in the downfield region (>10 ppm), and its position can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-175 ppm). The aromatic carbons would appear in the 120-145 ppm range, with the carbon attached to the sulfonyl group being significantly deshielded.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, with the distinct and tunable reactivity of the carboxylic acid and chlorosulfonyl groups, provides a powerful tool for the construction of complex molecules. A thorough understanding of its molecular structure, physical properties, and reactivity profile, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into its crystallographic structure and detailed spectroscopic characterization would provide even greater insights into its chemical behavior and potential applications.

References

A Comprehensive Technical Guide to the Solubility of 3-(Chlorosulfonyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Chlorosulfonyl)benzoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for its quantitative determination.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a highly reactive chlorosulfonyl group. This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Understanding its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Source |

| Alcohols | Soluble | [1] |

| Methanol | Soluble | [2][3][4] |

It is important to note that the term "soluble" is a qualitative description. For process development and optimization, precise quantitative solubility determination is essential. The following section outlines a standard experimental procedure for this purpose.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method followed by gravimetric analysis for quantification.[5][6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Transfer the clear, saturated solution to a pre-weighed, dry container (e.g., a small beaker or evaporation dish).

-

-

Gravimetric Analysis:

-

Weigh the container with the collected saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the solution in a fume hood. For less volatile solvents, a gentle stream of nitrogen or a rotary evaporator may be used.

-

Once the bulk of the solvent has been removed, place the container in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.

-

Data Analysis

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility in g/100 mL:

-

Mass of dissolved solid (g) = (Mass of container + solid) - (Mass of empty container)

-

Volume of solvent used to dissolve the solid (mL) = (Mass of solution - Mass of dissolved solid) / Density of the solvent (g/mL)

-

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent) * 100

-

-

Molar Solubility (mol/L):

-

Moles of dissolved solid = Mass of dissolved solid (g) / Molar mass of this compound (220.63 g/mol )

-

Volume of solution (L) = Volume of solvent (L) (assuming the volume change upon dissolution is negligible for dilute solutions, or can be measured)

-

Molar Solubility (mol/L) = Moles of dissolved solid / Volume of solution

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While qualitative data suggests that this compound is soluble in polar organic solvents, a clear need exists for quantitative solubility studies across a broader range of solvents to support its application in research and development. The detailed experimental protocol provided in this guide offers a robust framework for obtaining this critical data. Researchers are encouraged to perform these measurements to facilitate process optimization and ensure the predictable behavior of this important chemical intermediate in their work.

References

- 1. CAS 4025-64-3: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-(Chlorosulphonyl)benzoic acid [chembk.com]

- 3. 4025-64-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 4025-64-3 [chemicalbook.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. uomus.edu.iq [uomus.edu.iq]

Spectroscopic Profile of 3-(Chlorosulfonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Chlorosulfonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) - Predicted

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.4 | d | Aromatic H |

| ~8.1 | dd | Aromatic H |

| ~7.8 | d | Aromatic H |

| ~13.5 | br s | -COOH |

¹³C NMR (Carbon-13 NMR) - Predicted

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~146 | Aromatic C-SO₂Cl |

| ~134 | Aromatic C-COOH |

| ~131 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

Table 2: Infrared (IR) Spectroscopy Data - Predicted

A detailed experimental IR spectrum with peak assignments for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

| ~1370 & ~1180 | S=O (Sulfonyl Chloride) | Asymmetric & Symmetric Stretching |

| ~1300 | C-O (Carboxylic Acid) | Stretching |

| ~900 | O-H (Carboxylic Acid) | Bending (out-of-plane) |

| ~570 | S-Cl (Sulfonyl Chloride) | Stretching |

Table 3: Mass Spectrometry (MS) Data

The following data is derived from the electron ionization (EI) mass spectrum of m-(Chlorosulfonyl)benzoic acid available in the NIST WebBook.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 220 | ~25 | [M]⁺ (Molecular Ion) |

| 185 | 100 | [M - Cl]⁺ |

| 121 | ~90 | [M - SO₂Cl]⁺ |

| 93 | ~10 | [C₆H₅O]⁺ |

| 65 | ~60 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Analysis:

-

The NMR spectra are recorded on a standard NMR spectrometer, for instance, a Bruker Avance-400 instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[3]

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phasing and baseline correction.

-

Chemical shifts are reported in parts per million (ppm) relative to the internal TMS standard.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Place a small, representative sample of solid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Instrumental Analysis:

-

Record a background spectrum of the empty, clean ATR crystal. The instrument software will automatically subtract this from the sample spectrum.

-

Lower the ATR anvil to apply consistent pressure to the solid sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph, through the GC column.

Instrumental Analysis:

-

The analysis is performed on a mass spectrometer equipped with an electron ionization (EI) source.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to the Potential Derivatives of 3-(Chlorosulfonyl)benzoic Acid for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chlorosulfonyl)benzoic acid is a versatile bifunctional molecule that serves as a crucial starting material for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry. Its dual reactivity, stemming from the presence of both a highly reactive chlorosulfonyl group and a carboxylic acid moiety, allows for the facile introduction of various functional groups, leading to the generation of novel sulfonamides and sulfonyl esters. This technical guide provides an in-depth overview of the synthesis of these derivatives, their experimental protocols, and their potential as therapeutic agents, with a focus on their applications in drug discovery and development.

Introduction

The strategic design and synthesis of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Bifunctional reagents, which possess two distinct reactive sites, are invaluable tools in this endeavor, as they allow for the construction of complex molecular architectures from simple starting materials. This compound is one such reagent, offering a unique platform for the development of new drug candidates. The presence of the chlorosulfonyl group allows for nucleophilic substitution reactions with a wide range of amines and alcohols, leading to the formation of sulfonamides and sulfonyl esters, respectively. Simultaneously, the carboxylic acid group provides a handle for further derivatization, such as amidation or esterification, enabling the exploration of a vast chemical space. Sulfonamides, in particular, are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This guide will explore the synthetic routes to key derivatives of this compound and highlight their potential pharmacological applications.

Core Synthetic Pathways

The primary derivatives of this compound are sulfonamides and sulfonyl esters, formed through the reaction of the chlorosulfonyl group with amines and alcohols, respectively. The carboxylic acid group can then be further modified to generate a wider range of analogues.

Synthesis of Sulfonamide Derivatives

The reaction of this compound with a variety of primary and secondary amines readily yields the corresponding N-substituted sulfonamides. These reactions are typically carried out in an aqueous medium with a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol for Sulfonamide Synthesis

A general procedure for the synthesis of sulfonamides from this compound involves its reaction with an appropriate amine in an aqueous basic solution.[1][2]

-

Dissolution of Amine: The desired amine is suspended in water, and the pH is adjusted to 9-10 by the addition of a 10% aqueous sodium carbonate solution.

-

Addition of Sulfonyl Chloride: this compound is added slowly to the amine solution over a period of 10-15 minutes while stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Acidification and Isolation: Upon completion of the reaction, the mixture is acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol.

Synthesis of Sulfamoyl-Benzamide Derivatives as h-NTPDase Inhibitors

A series of sulfamoyl-benzamide derivatives have been synthesized and evaluated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[1]

Experimental Protocol:

The synthesis involves a two-step process: formation of the sulfamoylbenzoic acid followed by amidation.[1]

-

Sulfonamide Formation: this compound is reacted with various amines (such as cyclopropylamine, morpholine, or p-bromoaniline) to form the corresponding sulfamoylbenzoic acids.

-

Amide Coupling: The resulting sulfamoylbenzoic acids are then subjected to standard carbodiimide (B86325) coupling conditions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF) as co-solvents, followed by the addition of a second amine to yield the final sulfamoyl-benzamide derivatives.

Quantitative Data:

| Compound ID | R1 | R2 | R3 | R4 | Yield (%) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 3a | cyclopropyl | H | 4-chlorophenyl | H | 68 | > 50 | 1.23 ± 0.03 | > 50 | > 50 |

| 3b | cyclopropyl | H | 4-methoxyphenyl | H | 72 | > 50 | 0.89 ± 0.05 | > 50 | > 50 |

| 3e | morpholino | 4-chlorophenyl | H | 73 | > 50 | > 50 | 2.11 ± 0.07 | > 50 | |

| 3f | morpholino | 4-methoxyphenyl | H | 69 | > 50 | 0.45 ± 0.01 | > 50 | > 50 | |

| 3j | benzyl | H | 4-methoxyphenyl | H | - | > 50 | 0.34 ± 0.01 | > 50 | > 50 |

| 2d | cyclopropyl | H | - | - | - | > 50 | > 50 | > 50 | 0.28 ± 0.07 |

Data extracted from Khan et al., 2023.[1]

Synthesis of Sulfonyl Ester Derivatives

The synthesis of sulfonyl esters from this compound has been less explored compared to sulfonamides. However, the general reaction involves the condensation of the sulfonyl chloride with an alcohol or a phenol (B47542), typically in the presence of a base to act as a scavenger for the HCl produced.

General Experimental Protocol for Sulfonyl Ester Synthesis

A plausible general method for the synthesis of sulfonyl esters from this compound can be adapted from standard procedures for sulfonyl ester formation.

-

Reactant Mixture: this compound and the desired alcohol or phenol are dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Base Addition: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to the mixture, which is typically cooled in an ice bath.

-

Reaction: The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

-

Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Potential Therapeutic Applications

Derivatives of this compound, particularly the sulfonamides, have shown promise in various therapeutic areas.

-

Enzyme Inhibition: As demonstrated, sulfamoyl-benzamide derivatives are potent and selective inhibitors of h-NTPDases, which are implicated in thrombosis, diabetes, inflammation, and cancer.[1] The sulfonamide moiety is a key pharmacophore in many enzyme inhibitors, including carbonic anhydrase inhibitors used in the treatment of glaucoma and other conditions.

-

Anticancer Activity: Sulfonamides have been investigated for their anticancer properties. Some studies have reported the cytotoxic activity of sulfamoyl benz(sulfon)amides against various cancer cell lines, suggesting their potential as anticancer agents.[3]

-

Antibacterial Agents: The sulfonamide functional group is a classic feature of antibacterial drugs (sulfa drugs). While not specifically reported for derivatives of this compound, this remains a potential area of investigation.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide range of sulfonamide and sulfonyl ester derivatives. The straightforward synthetic accessibility of these compounds, coupled with the proven therapeutic potential of the sulfonamide scaffold, makes this an attractive area for further research and development in the quest for novel drug candidates. The data presented in this guide provides a solid foundation for researchers to explore the chemical space around this promising core structure and to develop new therapeutic agents for a variety of diseases.

References

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of chlorosulfonyl group vs. carboxylic acid group

An In-depth Technical Guide on the Core Reactivity of Chlorosulfonyl vs. Carboxylic Acid Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorosulfonyl (R-SO₂Cl) and carboxylic acid (R-COOH) functional groups are fundamental pillars in the architecture of organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1][2][3] Their ability to be transformed into a wide array of derivatives, such as sulfonamides, sulfonate esters, amides, and esters, makes them invaluable for constructing complex molecular frameworks and modulating the physicochemical properties of bioactive molecules.[1][] This technical guide provides a comprehensive comparative analysis of the reactivity of these two critical functional groups. It delves into the core principles governing their electrophilicity, examines the mechanistic pathways of their reactions with nucleophiles, presents quantitative data to underscore their differences, and provides detailed experimental protocols for their key transformations.

Core Reactivity and Mechanistic Principles

The profound difference in reactivity between the chlorosulfonyl and carboxylic acid groups stems from the inherent electronic properties of their central atoms and the nature of their leaving groups.

The Chlorosulfonyl Group: A Highly Reactive Electrophile

The reactivity of the chlorosulfonyl group is defined by the powerful electrophilic character of the sulfur atom.[5][6] This high electrophilicity is a direct result of the strong electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom.[6] This electronic arrangement makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles.

The reaction proceeds via a nucleophilic substitution mechanism, which is greatly facilitated by the fact that the chloride ion (Cl⁻) is an excellent leaving group.[5] The precise mechanism can be either a concerted, Sₙ2-like pathway or a stepwise addition-elimination process through a trigonal bipyramidal intermediate, depending on the specific reactants and conditions.[5][7] Regardless of the exact pathway, the intrinsic properties of the sulfonyl group ensure that these reactions are typically rapid and high-yielding.

The Carboxylic Acid Group: Requiring Activation

In contrast, the carboxylic acid group is significantly less reactive towards direct nucleophilic substitution.[8] While the carbonyl carbon is electrophilic, two major factors impede its reaction with nucleophiles:

-

Poor Leaving Group: The hydroxyl group (-OH) is a very poor leaving group. For a substitution reaction to occur, it would need to depart as a hydroxide (B78521) ion (HO⁻), which is a strong base and thus energetically unfavorable.[8]

-

Acidity: Carboxylic acids are acidic. In the presence of a basic nucleophile, such as an amine, a rapid acid-base reaction occurs to form a carboxylate anion (R-COO⁻).[9][10] This deprotonation renders the carbonyl carbon significantly less electrophilic and thus highly unreactive towards nucleophilic attack.[9][11]

Consequently, for a carboxylic acid to undergo nucleophilic acyl substitution, it must first be "activated." This is typically achieved by either protonating the carbonyl oxygen under strong acidic conditions (which makes the carbonyl carbon more electrophilic) or by converting the -OH group into a better leaving group using a coupling agent.[8][10]

Comparative Analysis of Reactivity

The chlorosulfonyl group is intrinsically far more reactive towards nucleophiles than the carboxylic acid group. Reactions involving sulfonyl chlorides often proceed smoothly at ambient temperatures, whereas analogous reactions with carboxylic acids typically demand activating agents or forcing conditions like high heat.[12]

The primary reasons for this stark difference are:

-

Leaving Group Ability: Chloride is a weak base and an excellent leaving group, whereas hydroxide is a strong base and a poor leaving group.

-

Electrophilicity: The sulfur atom in R-SO₂Cl is rendered highly electron-deficient by three electronegative atoms (two oxygens, one chlorine).

-

Reaction Pathway: Sulfonyl chlorides react directly with nucleophiles. Carboxylic acids first undergo an unproductive acid-base reaction with basic nucleophiles, forming an unreactive salt.[9]

Quantitative Data Summary

While direct kinetic comparisons across a wide range of reactions are sparse, comparing acidity and typical reaction conditions provides a clear quantitative picture of the reactivity differences. A lower pKₐ for the corresponding acid (sulfonic acid vs. protonated carboxylic acid) indicates a more stabilized conjugate base, which correlates with the leaving group's ability.

| Parameter | Chlorosulfonyl Group Derivative | Carboxylic Acid Group Derivative | Implication for Reactivity |

| Leaving Group | Chloride (Cl⁻) | Hydroxide (OH⁻) | Cl⁻ is a significantly better leaving group. |

| Acidity of Conjugate Acid | pKₐ of HCl ≈ -7 | pKₐ of H₂O ≈ 15.7 | The conjugate acid of the sulfonyl leaving group is much stronger, indicating Cl⁻ is a very weak base. |

| Acidity of Parent Acid | pKₐ of Methanesulfonic Acid ≈ -1.9 | pKₐ of Acetic Acid ≈ 4.76 | The strong acidity of sulfonic acids highlights the powerful electron-withdrawing nature of the SO₂ group. |

| Typical Reaction Temp. | 0 °C to Room Temperature | Room Temp. to >100 °C (often requires heating)[13][14] | Sulfonyl chloride reactions are more facile. |

| Reagent Requirement | Often requires only a base to scavenge HCl | Requires coupling agents (e.g., DCC, HATU) or a strong acid catalyst[15][16] | Carboxylic acids require an external activating agent for efficient reaction. |

Key Transformations and Experimental Protocols

The differential reactivity dictates the experimental conditions required for the synthesis of common derivatives.

Sulfonamide Formation from a Chlorosulfonyl Group

This reaction is one of the most robust and widely used transformations of sulfonyl chlorides, forming the cornerstone of many pharmaceutical syntheses.[2]

-

Reaction: R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻

-

General Protocol: To a solution of an amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) at 0 °C is added a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 eq). The sulfonyl chloride (1.05 eq), dissolved in the same solvent, is then added dropwise. The reaction is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-4 hours. Upon completion, the reaction is worked up by washing with aqueous acid, base, and brine, followed by drying and concentration to yield the sulfonamide.[17][18]

Amide Formation from a Carboxylic Acid Group

Directly reacting a carboxylic acid and an amine to form an amide requires high temperatures to drive off water from the intermediate ammonium (B1175870) carboxylate salt.[10][13] The use of a coupling agent is the most common laboratory method.

-

Reaction (with DCC): R-COOH + R'₂NH + C₆H₁₁N=C=NC₆H₁₁ (DCC) → R-CONR'₂ + C₆H₁₁NHCONHC₆H₁₁ (DCU)

-